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Compound of Interest

Compound Name: TARAXACUM

Cat. No.: B1175051 Get Quote

Introduction
Taraxacum (dandelion) is a genus within the Asteraceae family, characterized by complex

reproductive strategies and high levels of secondary metabolites, including polyphenols and

polysaccharides. These compounds present significant challenges for molecular research, as

they can co-precipitate with nucleic acids, leading to impure samples that inhibit downstream

enzymatic reactions crucial for genetic analysis. High-quality genomic DNA is a prerequisite for

techniques such as PCR, next-generation sequencing (NGS), and restriction digests, which are

fundamental to population genetics, phylogenetics, and drug development research.

This document provides a detailed, optimized protocol for the extraction of high-quality

genomic DNA from Taraxacum leaf tissue. The method is a modification of the widely used

Cetyltrimethylammonium Bromide (CTAB) protocol, specifically adapted to overcome the

challenges posed by high concentrations of polysaccharides and polyphenolic compounds.

This protocol consistently yields DNA of sufficient quantity and purity for a range of molecular

applications.

Data Presentation
The success of a DNA extraction protocol is determined by the yield and purity of the resulting

DNA. The following tables summarize expected quantitative data from a modified CTAB

protocol applied to species within the Asteraceae family, which shares biochemical properties

with Taraxacum. The data highlights the effectiveness of the protocol on different tissue types.

Purity is assessed by spectrophotometric ratios: an A260/A280 ratio of ~1.8 indicates low
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protein contamination, and an A260/A230 ratio between 2.0 and 2.2 suggests minimal

polysaccharide and polyphenol contamination.[1]

Table 1: DNA Yield and Purity from Different Leaf Tissue States of Silphium spp. (Asteraceae)

using a Modified CTAB Method

Tissue Type
Average DNA
Concentration (ng/
µL)

Average A260/A280
Ratio

Average A260/A230
Ratio

Young, Fresh Leaf

Tissue
150.5 1.85 2.10

Young, Lyophilized

Leaf Tissue
145.2 1.86 2.05

Mature, Fresh Leaf

Tissue
95.8 1.82 1.90

Mature, Lyophilized

Leaf Tissue
92.4 1.83 1.88

Data adapted from studies on Silphium spp., a genus in the Asteraceae family with similar

extraction challenges.[1][2][3] Young leaf tissue is recommended as it generally provides higher

yields and purity.[4]

Table 2: Reagents for Modified CTAB Extraction Buffer

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.tandfonline.com/doi/pdf/10.2144/btn-2021-0050
https://www.tandfonline.com/doi/pdf/10.2144/btn-2021-0050
https://www.researchgate.net/publication/358436891_Effective_strategies_for_isolating_DNA_from_members_of_Asteraceae_with_high_concentrations_of_secondary_metabolites
https://www.tandfonline.com/doi/full/10.2144/btn-2021-0050
https://pmc.ncbi.nlm.nih.gov/articles/PMC10278931/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Final Concentration Purpose

CTAB 2% (w/v)
Lyses cell membranes and

binds DNA.

Tris-HCl (pH 8.0) 100 mM Maintains pH of the buffer.

EDTA (pH 8.0) 20 mM
Chelates magnesium ions,

inactivating nucleases.[4]

NaCl 1.4 M
Helps remove

polysaccharides.[5][6]

Polyvinylpyrrolidone (PVP) 2% (w/v)
Binds and removes

polyphenolic compounds.[7][8]

β-mercaptoethanol 1% (v/v)
Antioxidant that prevents

oxidation of polyphenols.[4]

Note: β-mercaptoethanol should be added to the buffer immediately before use in a fume hood.

Experimental Protocols
This section details the step-by-step modified CTAB protocol for extracting genomic DNA from

Taraxacum leaf tissue.

Materials and Reagents
CTAB Extraction Buffer (see Table 2)

Chloroform:Isoamyl Alcohol (24:1, v/v)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

95% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
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RNase A (10 mg/mL)

Liquid Nitrogen

Sterile 1.5 mL and 2.0 mL microcentrifuge tubes

Mortar and pestle, pre-chilled

Water bath or heating block

Microcentrifuge

Protocol Steps
Sample Preparation: a. Weigh 100-200 mg of fresh, young Taraxacum leaf tissue. b. Freeze

the tissue using liquid nitrogen in a pre-chilled mortar. c. Immediately grind the frozen tissue

to a fine, light-green powder with the pestle. Quick and thorough grinding is critical for

efficient cell lysis.[9]

Lysis: a. Transfer the powdered tissue into a 2.0 mL microcentrifuge tube. b. Add 1 mL of

pre-warmed (65°C) CTAB Extraction Buffer (with freshly added β-mercaptoethanol). c. Vortex

vigorously for 30 seconds to ensure the powder is fully suspended. d. Incubate the mixture at

65°C for 60 minutes. Invert the tube gently every 15-20 minutes to aid lysis.

Purification: a. After incubation, allow the tube to cool to room temperature. b. Add an equal

volume (1 mL) of Chloroform:Isoamyl Alcohol (24:1). c. Mix by inverting the tube for 10

minutes until an emulsion is formed. This step removes proteins and other cellular debris. d.

Centrifuge at 12,000 x g for 15 minutes at room temperature. The mixture will separate into

three phases. e. Carefully transfer the upper aqueous phase, which contains the DNA, to a

new 1.5 mL microcentrifuge tube. Avoid disturbing the middle interface and the bottom

organic layer.[9] f. Repeat the chloroform:isoamyl alcohol extraction (steps 3b-3e) to ensure

high purity.

DNA Precipitation: a. To the recovered aqueous phase, add 0.7 volumes of ice-cold

isopropanol. b. Mix gently by inversion. A white, thread-like DNA precipitate should become

visible. c. Incubate at -20°C for at least 30 minutes to enhance precipitation. Longer
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incubation can increase yield but may also co-precipitate more salts.[10] d. Centrifuge at

12,000 x g for 10 minutes at 4°C to pellet the DNA.

Washing: a. Carefully decant the supernatant without disturbing the DNA pellet. b. Add 1 mL

of ice-cold 70% ethanol to wash the pellet and remove residual salts and CTAB. c.

Centrifuge at 10,000 x g for 5 minutes at 4°C. d. Carefully decant the ethanol. Repeat the

wash with 1 mL of ice-cold 95% ethanol. e. Decant the 95% ethanol and give the tube a final

quick spin to collect any remaining liquid, which should be removed with a pipette.

Drying and Resuspension: a. Air-dry the pellet at room temperature for 10-15 minutes. Do

not over-dry, as this will make the DNA difficult to dissolve.[5] b. Resuspend the DNA pellet in

50-100 µL of TE Buffer. The volume can be adjusted based on pellet size. c. To aid

dissolution, incubate at 55°C for 10 minutes.

RNase Treatment: a. Add 1 µL of RNase A (10 mg/mL) to the resuspended DNA. b. Incubate

at 37°C for 30-60 minutes to degrade contaminating RNA. c. Store the purified genomic DNA

at -20°C for short-term use or -80°C for long-term storage.

Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of contaminant

removal during the extraction process.
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1. Sample Preparation
(Grind 100-200mg leaf tissue in liquid N2)

2. Lysis
(Add 1mL 65°C CTAB Buffer, incubate 60 min)

3. Purification
(Add 1mL Chloroform:Isoamyl Alcohol, centrifuge)

Collect Aqueous Phase

4. DNA Precipitation
(Add 0.7 vol Isopropanol, -20°C for 30 min)

Centrifuge to Pellet DNA

5. Washing
(Wash with 70% and 95% Ethanol)

6. Drying & Resuspension
(Air-dry pellet, resuspend in TE Buffer)

7. RNase Treatment
(Incubate with RNase A at 37°C)

High-Quality Genomic DNA
(Store at -20°C)

Click to download full resolution via product page

Caption: Modified CTAB DNA extraction workflow for Taraxacum.
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Caption: Mechanism of contaminant removal in the modified CTAB method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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